(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline
Description
The compound “(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline” is a thiazole-derived Schiff base featuring a nitroaniline moiety. Its structure includes a thiazol-2(3H)-ylidene core substituted with 3-ethyl, 5-methyl, and 4-phenyl groups, coupled to a 3-nitroaniline group via an imine linkage. The Z-configuration denotes the spatial arrangement of substituents around the imine bond, which influences its chemical reactivity and biological interactions. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science, often due to their stability, electronic properties, and capacity for hydrogen bonding .
Properties
IUPAC Name |
3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXQIYOPRHRQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Thiazol-2(3H)-ylidene Family
describes several N-(3-benzyl-5-aryl-thiazol-2(3H)-ylidene)aniline derivatives (compounds 32–37), which share the thiazol-imine backbone but differ in substituents (Table 1).
Table 1: Comparison of Thiazol-2(3H)-ylidene Derivatives
Key Observations:
- Substituent Effects : The target compound’s 3-ethyl and 5-methyl groups enhance steric bulk and lipophilicity compared to the 3-benzyl group in compound 36. This may improve membrane permeability in biological systems but reduce solubility in polar solvents.
- Nitro Group Position: The meta-nitro group in the target compound vs. the para-nitro in compound 37 alters electronic resonance.
- Stability : Unlike MSO (), which undergoes auto-oxidation and glutathione-mediated recycling, the target compound’s nitro group likely confers greater chemical stability, though it may introduce toxicity risks via nitro-reduction pathways.
Comparison with Nitro-Containing Heterocycles
and highlight nitro-functionalized isoxazoles and triazoles, providing insights into reactivity and synthesis (Table 2).
Table 2: Comparison with Nitro Heterocycles
Key Observations:
- Synthetic Efficiency: The target compound’s synthesis likely employs direct arylation (as in ), which is more atom-economical than the multi-step hydrazine-mediated routes for triazoles ().
- Reactivity : The pyridine derivative () exhibits poor reaction selectivity due to competing pathways, whereas the thiazol-imine core in the target compound may offer better regiocontrol due to steric guidance from ethyl/methyl groups.
Metabolic and Pharmacological Considerations
- Bioactivity : The 3-nitroaniline moiety is structurally analogous to antimicrobial and anticancer agents, suggesting possible inhibitory activity against enzymes like tyrosine kinases or cytochrome P450 isoforms .
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